(S)-Mepazine vs. (R)-Mepazine: Enantioselective MALT1 Protease Inhibition
The (S)-enantiomer of mepazine demonstrates markedly superior MALT1 inhibitory activity compared to the (R)-enantiomer. In a fluorogenic MALT1 cleavage assay, (S)-mepazine inhibited MALT1 with an IC50 of 0.26 µM, possessing approximately 10-fold greater MALT1 inhibitory activity than (R)-mepazine . The Schlauderer et al. binding studies independently confirmed that (S)-mepazine exhibits up to eight-fold higher binding affinity and inhibitory potential over (R)-mepazine using tryptophan fluorescence quenching titrations with monomeric MALT1Casp-Ig3 [1]. In contrast, racemic mepazine (the historical drug form) shows IC50 values of 0.83 µM (GSTMALT1 full-length) and 0.42 µM (GSTMALT1 325-760 fragment) , confirming that the (R)-enantiomer present in the racemate dilutes the inhibitory potency observed with the pure (S)-form.
| Evidence Dimension | MALT1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | (S)-mepazine IC50 = 0.26 µM (fluorogenic MALT1 cleavage assay) |
| Comparator Or Baseline | (R)-mepazine IC50 ≈ 2.6 µM (inferred ~10-fold difference); racemic mepazine IC50 = 0.83 µM (GSTMALT1 full-length) |
| Quantified Difference | Approximately 10-fold greater MALT1 inhibitory activity vs. (R)-mepazine ; ~3.2-fold more potent than racemic mepazine on full-length MALT1 |
| Conditions | Recombinant MALT1 fluorogenic cleavage assay; tryptophan fluorescence quenching titration with monomeric MALT1Casp-Ig3 [1] |
Why This Matters
Procuring (S)-mepazine rather than racemic mepazine ensures maximal MALT1 target engagement at equivalent dosing, reducing the mass of compound required and minimizing off-target liabilities contributed by the weakly active (R)-enantiomer.
- [1] Schlauderer F, Lammens K, Nagel D, et al. Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angew Chem Int Ed Engl. 2013;52(39):10384-10387. doi:10.1002/anie.201304290 View Source
